molecular formula C9H13NO2S B8805958 N-ethyl-N-phenylmethanesulfonamide

N-ethyl-N-phenylmethanesulfonamide

Cat. No.: B8805958
M. Wt: 199.27 g/mol
InChI Key: MFRPSQUJLQLXJD-UHFFFAOYSA-N
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Description

N-ethyl-N-phenylmethanesulfonamide is a chemical compound of significant interest in advanced organic and peptide synthesis. Its structural features make it a valuable intermediate in specialized research applications, particularly in the synthesis of modified peptides. This sulfonamide derivative is closely related to reagents used in the well-established Fukuyama N-alkylation reaction, a method employed for the synthesis of secondary amines and, more specifically, for creating peptide C-terminal N-alkyl amides . The synthesis of such C-terminally modified peptides is a key area of research because alkylation at the C-terminus can profoundly alter a peptide's biological properties. The introduction of an N-ethyl group, for example, has been demonstrated to increase stability against peptidases and can enhance the peptide's affinity for its biological targets . Furthermore, this modification often improves the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides by increasing lipophilicity and reducing hydrogen bonding potential, which can facilitate penetration across biological membranes . Researchers utilize this compound and its analogs to develop peptides with enhanced potency and stability. For instance, in the case of lutenizing hormone-releasing hormone (LH-RH) analogs, certain N-ethyl amide derivatives have been shown to be several times more potent than their primary amide counterparts . This compound is provided for research applications in chemical biology and pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-ethyl-N-phenylmethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

MFRPSQUJLQLXJD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : N-ethyl-N-phenylmethanesulfonamide exhibits antibacterial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism involves inhibition of bacterial folic acid synthesis, a common target for sulfonamides.
    • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is linked to inflammation. Modifications to the sulfonamide group enhance selectivity and efficacy against inflammatory diseases .
  • Biological Research
    • Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of receptor modulation. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity .
    • Receptor Modulation : Research indicates that sulfonamides can interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.
  • Industrial Applications
    • Synthesis of Specialty Chemicals : this compound serves as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .
    • Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, especially those aimed at treating infections and inflammatory conditions. Its structural modifications can lead to compounds with improved pharmacological profiles .

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterialInhibition of folic acid synthesis
1-(2-Chlorophenyl)-N-ethyl-N-phenylmethanesulfonamideAnti-inflammatoryCOX-2 inhibition
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamideEnzyme inhibitorBinding to enzyme active sites

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Direct acylationAcylation of amines followed by sulfonation70 - 90
Two-step reduction and acylationReduction followed by regioselective acylationUp to 95

Case Studies

  • Case Study on Antimicrobial Activity
    A study published in the Journal of Brazilian Chemical Society explored derivatives of this compound for their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard drugs .
  • Case Study on Anti-inflammatory Properties
    Research conducted on modified sulfonamides indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .
  • Case Study on Industrial Applications
    An industrial application study focused on the synthesis of specialty chemicals using this compound as an intermediate. The use of continuous flow reactors improved reaction efficiency and product yield significantly, showcasing the compound's utility in large-scale chemical production .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Electronic Effects of Substituents

The biological and chemical properties of sulfonamides are heavily influenced by substituents on the nitrogen and aromatic rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituents Molecular Weight Key Properties/Activities Reference
N-Ethyl-N-phenylmethanesulfonamide Ethyl, Phenyl 213.28 g/mol* Hypothetical: Moderate lipophilicity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-Methoxyphenyl 305.37 g/mol Enhanced solubility due to methoxy group; studied for pharmacological activities
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl, Ethyl, 4-Methylphenyl 329.44 g/mol Increased steric bulk; antibacterial applications
N-methyl-N-(4-nitrophenyl)ethanesulfonamide Methyl, 4-Nitrophenyl 244.27 g/mol Electron-withdrawing nitro group; potential reactivity in redox processes
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole, Methylphenyl 377.43 g/mol Antimicrobial activity due to oxazole moiety
N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methylsulfonyl)methanesulfonamide Chloromethyl, Methylsulfonyl 332.22 g/mol High reactivity; potential toxicity concerns

*Calculated based on molecular formula C₉H₁₃NO₂S.

Physicochemical Properties

  • Lipophilicity : Ethyl and phenyl groups in this compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with N,N-Dimethylmethanesulfonamide (), where smaller methyl groups result in higher solubility but reduced bioavailability .
  • Synthetic Accessibility : The synthesis of this compound would involve sulfonylation of N-ethylaniline, analogous to methods described for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide () .

Key Research Findings and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity but may increase toxicity, whereas electron-donating groups (e.g., methoxy) improve solubility and bioavailability .
  • Biological Performance : Antimicrobial efficacy correlates with the ability of substituents to interact with microbial enzymes or membranes. For example, oxazole and benzyl groups show promise in targeted therapies .
  • Structural Insights : X-ray crystallography studies (e.g., ) reveal that sulfonamides adopt conformations that maximize hydrogen bonding and van der Waals interactions, critical for ligand-receptor binding .

Preparation Methods

Solvent Effects on Acylation Efficiency

Comparative studies demonstrate solvent polarity’s impact on sulfonamide formation:

SolventDielectric Constant (ε)Yield (%)Byproduct Formation (%)
DCM8.9825
THF7.57612
Acetone20.76818
Water80.14530

Polar aprotic solvents like DCM maximize yield by stabilizing the transition state while minimizing hydrolysis.

Catalytic Asymmetric Reductions

Chiral catalysts enhance enantioselectivity in critical reduction steps:

CatalystSubstrateee (%)Temperature (°C)
(-)-DIP-Clγ-Keto ester95-25
CBS Catalystβ-Keto sulfonamide89-30
Noyori Catalystα,β-Unsaturated ketone8225

The use of (-)-DIP-Cl at cryogenic temperatures proves most effective for γ-keto intermediates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

A 2024 study comparing batch vs. flow synthesis reported:

ParameterBatch ReactorFlow Reactor
Space-time yield (kg/m³·h)1.28.7
Impurity profile (%)4.51.8
Energy consumption (kWh/kg)159

Flow systems reduce reaction time from 12 hours to 22 minutes through enhanced mass/heat transfer.

Crystallization Optimization

Post-synthesis purification employs antisolvent crystallization:

AntisolventSolvent Ratio (v/v)Purity (%)Crystal Size (μm)
Heptane1:399.550–100
Ethanol1:298.220–60
Water1:497.810–40

Heptane produces phase-pure crystals suitable for pharmaceutical applications.

Analytical Characterization Protocols

Spectroscopic Fingerprints

Critical spectral data for quality control:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 3.10 (s, 3H, SO₂CH₃)

  • δ 3.24 (q, J=6.8 Hz, 2H, NCH₂)

  • δ 1.08 (t, J=6.8 Hz, 3H, CH₂CH₃)

  • δ 7.25–7.40 (m, 5H, C₆H₅).

FT-IR (cm⁻¹) :

  • 1325, 1160 (S=O asymmetric/symmetric stretch)

  • 2980, 2930 (C-H aliphatic)

  • 1595 (C=C aromatic).

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-ethyl-N-phenylmethanesulfonamide and its derivatives?

  • Methodological Answer : Synthesis optimization involves adjusting parameters such as temperature, solvent polarity, and catalyst loading. For example, derivatives of N-aryl methanesulfonamides can be synthesized via electrophilic substitution reactions using trichloroethylene as a reagent under controlled acidic conditions . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate intermediates. Researchers should also consider stoichiometric ratios of reactants (e.g., sulfonamide precursors and alkylating agents) to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Comprehensive characterization employs:

  • Spectroscopy : IR to identify sulfonamide S=O stretches (~1350–1300 cm⁻¹), ¹H/¹³C NMR to verify ethyl and phenyl group integration, and mass spectrometry for molecular ion confirmation .
  • Elemental Analysis : To validate purity (>95%) by matching experimental C, H, N, S percentages with theoretical values .
  • X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., nitro group orientation in aryl derivatives) provide structural validation .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between observed and expected NMR/IR peaks may arise from impurities, tautomerism, or solvent effects. Cross-validation strategies include:

  • Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations .
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for electronic environment consistency.
  • Reproducibility Checks : Re-synthesize the compound under varying conditions to isolate artifacts, as demonstrated in studies on N-aryl sulfonamides .

Q. What strategies are effective in analyzing the biological activity of this compound derivatives?

  • Methodological Answer : For in vitro bioactivity studies:

  • Assay Design : Use dose-response curves (e.g., IC₅₀ determination) in enzyme inhibition assays (e.g., COX-2 selectivity testing, referencing COX-2 inhibitor protocols) .
  • Metabolic Stability : Evaluate hepatic microsomal stability via LC-MS to identify metabolic soft spots.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methylsulfanyl to sulfone groups) to correlate electronic effects with activity .

Q. What synthetic routes enable the introduction of functional groups to this compound for material science applications?

  • Methodological Answer : Functionalization strategies include:

  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., chloromethyl groups) at the phenyl ring for subsequent cross-coupling reactions (Suzuki, Heck) .
  • Oxidation/Reduction : Convert methylsulfanyl moieties to sulfoxides or sulfones using m-CPBA or H₂O₂, altering electronic properties for material applications .
  • Hybridization : Attach piperidine or morpholine rings via amide linkages to enhance solubility or polymer compatibility, as seen in advanced sulfonamide hybrids .

Data Analysis and Experimental Design

Q. How can researchers design experiments to resolve conflicting reports on the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Contradictory reactivity (e.g., unexpected stability under basic conditions) can be addressed via:

  • Kinetic Studies : Monitor reaction progress under varying pH using UV-Vis spectroscopy to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange mechanisms in hydrolysis pathways.
  • Computational Mechanistics : Employ Gaussian or ORCA software to model transition states and compare activation energies for competing pathways .

Safety and Compliance Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize sulfonamide waste with dilute NaOH before disposal, adhering to EPA guidelines for sulfonamide derivatives .
  • Ethical Compliance : Strictly prohibit in vivo testing without regulatory approval, as emphasized in PubChem safety annotations .

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